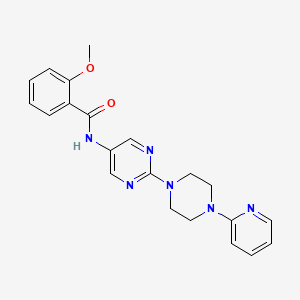

2-甲氧基-N-(2-(4-(吡啶-2-基)哌嗪-1-基)嘧啶-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide” is a chemical compound that has garnered attention for its potential use in various industries. It is known to exhibit a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of this compound involves reacting with certain substances under basic conditions, followed by the removal of specific groups and reductive amination . A series of novel derivatives of this compound were designed, synthesized, and evaluated for their biological activities .Molecular Structure Analysis

The molecular formula of this compound is C21H22N6O2. The molecular weight is 390.447. The structure of the compound was confirmed by spectral data .Chemical Reactions Analysis

This compound has been found to inhibit the catalytical activity of certain enzymes at tested concentrations . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 390.447 and a molecular formula of C21H22N6O2. More detailed physical and chemical properties are not available in the retrieved resources.科学研究应用

有机合成与药物开发

- 硼酸酯和磺酰胺基团: 该化合物同时含有硼酸酯和磺酰胺官能团。 它可以通过亲核反应和酰胺化反应合成 .

- 药物合成: 有机硼化合物,包括芳基硼酸酯,在有机合成中起着至关重要的作用。硼酸化合物被用于保护二醇,参与氨基酸的不对称合成,以及参与狄尔斯-阿尔德反应和铃木偶联反应。 此外,硼酸衍生物用作酶抑制剂和特异性配体药物 .

- 荧光探针: 包括具有硼酸酯键的硼酸化合物可以作为荧光探针。 它们有助于识别过氧化氢、糖、铜离子、氟离子、和儿茶酚胺 .

药物载体和控释系统

- 硼酸酯键: 这些键广泛用于构建刺激响应性药物载体。它们的优势包括简单的构建条件、良好的生物相容性和对体内pH值、葡萄糖水平和ATP变化的响应能力。基于硼酸酯键的各种药物载体,如药物-聚合物偶联物、聚合物胶束和介孔二氧化硅,可以递送抗癌药物、胰岛素和基因。 药物的控释是通过在不同环境中硼酸酯键的形成和断裂实现的 .

生物学应用

- 抗HIV活性: 虽然没有明确提及该化合物,但相关的吲哚衍生物已显示出抗HIV活性 . 进一步的研究可以探索它在抗病毒疗法中的潜力。

计算研究

- 密度泛函理论(DFT): 标题化合物的晶体结构通过1H和13C NMR、IR、MS和单晶X射线衍射进行表征。DFT计算证实了实验值和计算值的一致性。 此外,DFT被用来研究分子静电势和前沿分子轨道,揭示了物理和化学性质 .

未来方向

The future directions for this compound involve further development and evaluation of its biological activities. The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development . The discovery of anti-fibrotic drugs has attracted great attention from organic and medicinal chemists .

作用机制

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes, contributing to their biological and therapeutic value .

Mode of Action

These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

It is likely that the compound’s interaction with its targets leads to changes in cellular signaling and function, which could contribute to its biological and therapeutic effects .

Action Environment

The action, efficacy, and stability of 2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide can be influenced by various environmental factors. These include the pH and composition of the biological medium, the presence of other molecules and ions, and the temperature. Changes in these factors can affect the compound’s solubility, stability, and interactions with its targets .

生化分析

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, leading to changes in their structure and function .

Cellular Effects

2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide change over time . Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of 2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide within cells and tissues are complex processes . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c1-29-18-7-3-2-6-17(18)20(28)25-16-14-23-21(24-15-16)27-12-10-26(11-13-27)19-8-4-5-9-22-19/h2-9,14-15H,10-13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJMTNMDGKAVTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B2534168.png)

![2-[(4-cyclohexanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2534170.png)

![2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2534177.png)

![7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2534182.png)

![N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide](/img/structure/B2534185.png)

![2,2,2-Trifluoro-1-[4-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B2534187.png)

![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2534190.png)

![1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane](/img/structure/B2534191.png)